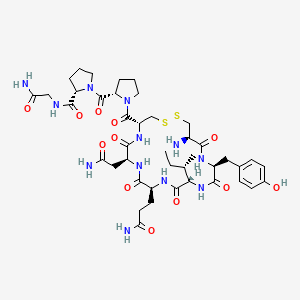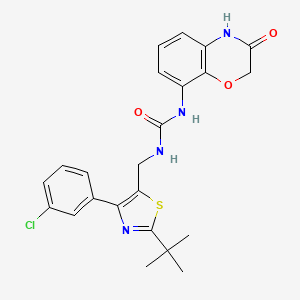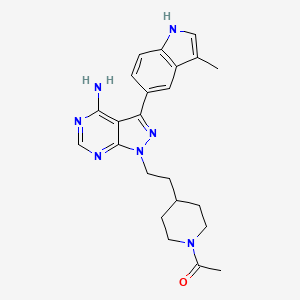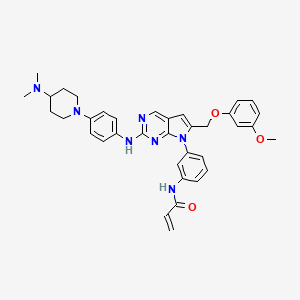
Egfr-TK
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The epidermal growth factor receptor tyrosine kinase is a membrane protein with intracellular kinase activity. It plays a significant role in the cell signaling pathway that regulates cell division and survival. Mutations in the epidermal growth factor receptor gene cause elevated activity of the epidermal growth factor receptor protein, resulting in cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The epidermal growth factor receptor tyrosine kinase can be synthesized using various methods. One common approach involves the use of real-time polymerase chain reaction assays for the targeted detection of mutations in the epidermal growth factor receptor tyrosine kinase gene . The DNA is isolated from a specimen of formalin-fixed paraffin-embedded tissue, and the total amount of DNA in the sample is assessed by a control assay. The amplification-refractory mutation system is used for mutation-specific DNA amplification, and Scorpions technology is used for detecting amplified regions .
Industrial Production Methods: Industrial production methods for epidermal growth factor receptor tyrosine kinase inhibitors involve the synthesis of derivatives such as oxadiazole and pyrazoline . These derivatives are designed and synthesized as promising inhibitors, and their antiproliferative activity is studied against human cancer cell lines .
Analyse Chemischer Reaktionen
Types of Reactions: The epidermal growth factor receptor tyrosine kinase undergoes various types of reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxadiazole and pyrazoline derivatives . The reaction conditions often involve the use of molecular docking studies to assess the inhibitory activity of the synthesized compounds .
Major Products Formed: The major products formed from these reactions are inhibitors that show significant antiproliferative activity against cancer cell lines .
Wissenschaftliche Forschungsanwendungen
The epidermal growth factor receptor tyrosine kinase has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is a crucial target for cancer therapy, as its inhibitors have fewer negative effects and primarily kill cancer cells . The epidermal growth factor receptor tyrosine kinase inhibitors are used in the treatment of various cancers, including breast, liver, colon, and prostate cancers .
Wirkmechanismus
The epidermal growth factor receptor tyrosine kinase exerts its effects by binding to the adenosine triphosphate-binding site of the enzyme . This binding blocks the activation of downstream signaling induced by the epidermal growth factor receptor, thereby inhibiting cell proliferation and survival . The molecular targets involved include the epidermal growth factor receptor itself and other members of the receptor tyrosine kinase family .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to the epidermal growth factor receptor tyrosine kinase inhibitors include vascular endothelial growth factor receptor inhibitors and human epidermal growth factor receptor-2 inhibitors . These compounds also target receptor tyrosine kinases and play a role in cancer therapy .
Uniqueness: The uniqueness of the epidermal growth factor receptor tyrosine kinase inhibitors lies in their ability to specifically target the epidermal growth factor receptor, which is overexpressed in many human cancers . This specificity allows for more effective and selective cancer treatment with fewer side effects .
Eigenschaften
Molekularformel |
C36H39N7O3 |
|---|---|
Molekulargewicht |
617.7 g/mol |
IUPAC-Name |
N-[3-[2-[4-[4-(dimethylamino)piperidin-1-yl]anilino]-6-[(3-methoxyphenoxy)methyl]pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C36H39N7O3/c1-5-34(44)38-27-8-6-9-30(21-27)43-31(24-46-33-11-7-10-32(22-33)45-4)20-25-23-37-36(40-35(25)43)39-26-12-14-29(15-13-26)42-18-16-28(17-19-42)41(2)3/h5-15,20-23,28H,1,16-19,24H2,2-4H3,(H,38,44)(H,37,39,40) |
InChI-Schlüssel |
ROEHOAVVZAIYIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C=C(N(C4=N3)C5=CC=CC(=C5)NC(=O)C=C)COC6=CC=CC(=C6)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-amino-5-phenylphenyl)-5-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)pyridine-2-carboxamide](/img/structure/B12382287.png)
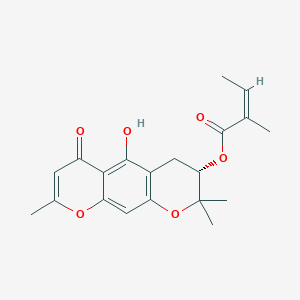
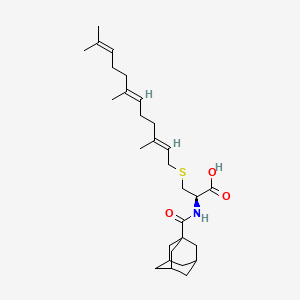
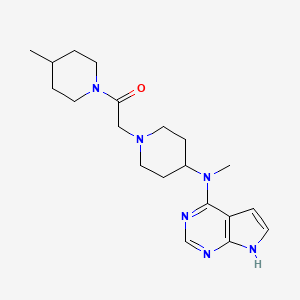
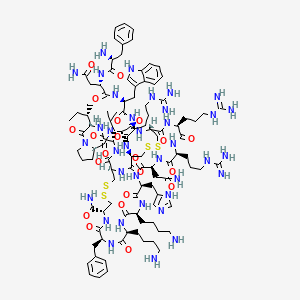
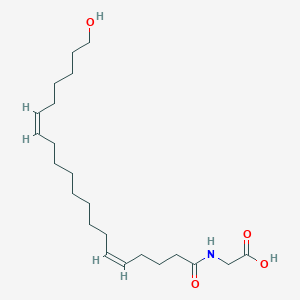
![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382329.png)
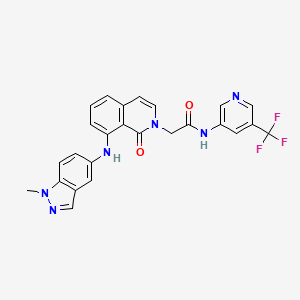
![(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12382340.png)
